molecular formula C6H5ClN2 B6166846 4-chloro-1-methyl-1H-pyrrole-2-carbonitrile CAS No. 1823353-16-7

4-chloro-1-methyl-1H-pyrrole-2-carbonitrile

Cat. No.: B6166846
CAS No.: 1823353-16-7
M. Wt: 140.6
InChI Key:
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Description

4-chloro-1-methyl-1H-pyrrole-2-carbonitrile is a heterocyclic organic compound characterized by a pyrrole ring substituted with a chlorine atom at the 4-position, a methyl group at the 1-position, and a nitrile group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-methyl-1H-pyrrole-2-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-1-methyl-1H-pyrrole with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-methyl-1H-pyrrole-2-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acids or other derivatives.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or acetonitrile, and catalysts like palladium or copper.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents such as acetone or water.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride, solvents such as tetrahydrofuran or ether.

Major Products Formed

    Substitution: 4-substituted-1-methyl-1H-pyrrole-2-carbonitrile derivatives.

    Oxidation: 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid.

    Reduction: 4-chloro-1-methyl-1H-pyrrole-2-amine.

Scientific Research Applications

4-chloro-1-methyl-1H-pyrrole-2-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-chloro-1-methyl-1H-pyrrole-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The exact pathways involved can vary based on the compound’s structure and the nature of its interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-1H-pyrrole-2-carbonitrile: Lacks the methyl group at the 1-position.

    1-methyl-1H-pyrrole-2-carbonitrile: Lacks the chlorine atom at the 4-position.

    4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group.

Uniqueness

4-chloro-1-methyl-1H-pyrrole-2-carbonitrile is unique due to the combination of its substituents, which confer specific chemical and biological properties

Properties

CAS No.

1823353-16-7

Molecular Formula

C6H5ClN2

Molecular Weight

140.6

Purity

95

Origin of Product

United States

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